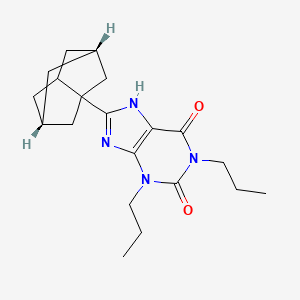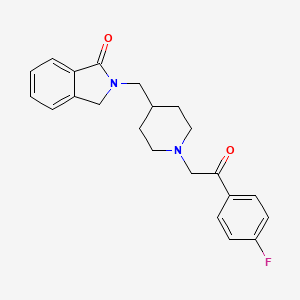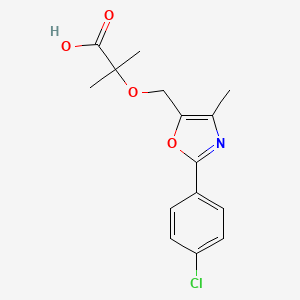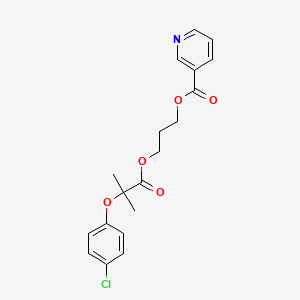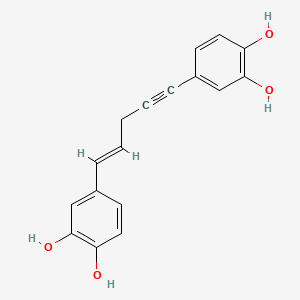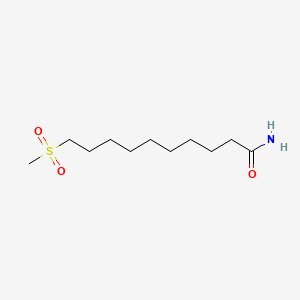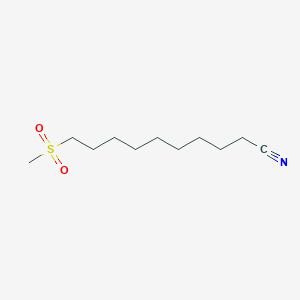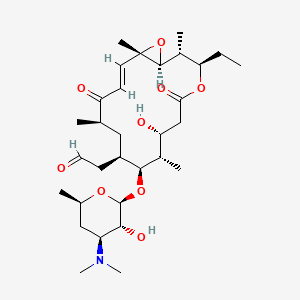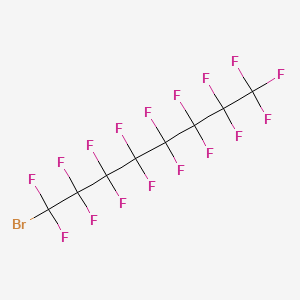
Perflubron
Übersicht
Beschreibung
Perflubron, also known as perfluorooctyl bromide, is a perfluorinated compound with the chemical formula C8BrF17. It is a colorless, odorless liquid known for its high chemical inertness and thermal stability. This compound is primarily used as a contrast medium for magnetic resonance imaging, computer tomography, and sonography . It was approved for this use by the United States Food and Drug Administration in 1993 .
Wissenschaftliche Forschungsanwendungen
Perflubron hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird aufgrund seiner Trägheit und Stabilität als Lösungsmittel und Reagenz in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: Wird in Studien eingesetzt, die sich mit Flüssigkeitsatmung und Sauerstofftransportsystemen befassen.
Medizin: Als Kontrastmittel für bildgebende Verfahren und als Sauerstoffträger in Blutersatzstoffen verwendet.
Industrie: Wird aufgrund seiner einzigartigen chemischen Eigenschaften bei der Herstellung von Spezialmaterialien und Beschichtungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Fähigkeit aus, Sauerstoff zu transportieren und zu liefern. In emulgierter Form kann this compound während größerer Operationen die hämodynamische Stabilität aufrechterhalten und möglicherweise intraoperative Transfusionen von Spenderblut reduzieren oder vermeiden . Es ermöglicht es Patienten, bei niedrigeren intraoperativen Hämoglobinwerten physiologisch stabil und sicher zu sein . Die beteiligten molekularen Ziele und Pfade umfassen die Stabilisierung der Sauerstoffabgabe und die Reduzierung von oxidativem Stress während chirurgischer Eingriffe.
Wirkmechanismus
Perflubron exerts its effects primarily through its ability to carry and deliver oxygen. When emulsified, this compound can maintain hemodynamic stability during major surgeries, potentially reducing or avoiding intraoperative transfusions of donor blood . It enables patients to be physiologically stable and safe at lower intraoperative hemoglobin levels . The molecular targets and pathways involved include the stabilization of oxygen delivery and the reduction of oxidative stress during surgical procedures.
Zukünftige Richtungen
Perflubron and other perfluorocarbons are being explored for various biological applications beyond their use as contrast agents . For instance, they’re being investigated for use in liquid breathing in premature infants with respiratory distress , and as oxygen carriers to reduce the need for blood transfusions . These areas represent promising future directions for this compound.
Biochemische Analyse
Biochemical Properties
Perflubron plays a crucial role in biochemical reactions, particularly in oxygen transport and delivery. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to interact with hemoglobin, enhancing its oxygen-carrying capacity. Additionally, this compound can interact with lipids and proteins in the bloodstream, serving as a sorbent for biologically active compounds . These interactions are primarily non-covalent, relying on the unique chemical structure of this compound to facilitate binding and transport.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can enhance oxygen delivery to hypoxic tissues, thereby influencing cellular respiration and energy production. It also impacts the expression of genes involved in oxidative stress response and inflammation . These effects are crucial for its therapeutic applications, particularly in conditions where oxygen delivery is compromised.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to dissolve and transport gases like oxygen and carbon dioxide. At the molecular level, this compound binds to oxygen molecules through van der Waals forces, allowing it to carry and release oxygen efficiently. This binding interaction does not involve enzyme inhibition or activation but rather relies on the physical properties of this compound . Additionally, this compound can influence gene expression by modulating the cellular oxygen levels, which in turn affects transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. This compound is relatively stable, but over extended periods, it can degrade into smaller perfluorinated compounds . These degradation products can have different biochemical properties and may impact cellular function differently. Long-term studies have shown that this compound can persist in the bloodstream and tissues, affecting metabolic processes and cellular homeostasis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively enhances oxygen delivery without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as lipid accumulation and inflammation . Threshold effects have been observed, where the benefits of this compound plateau at a certain dosage, and any further increase in dosage leads to diminishing returns or negative outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an oxygen carrier. It interacts with enzymes and cofactors involved in cellular respiration and oxidative phosphorylation . This compound can also affect metabolic flux by altering the availability of oxygen, which in turn influences the levels of various metabolites. These interactions are crucial for its therapeutic applications, as they help optimize oxygen delivery and utilization in tissues.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as lipid droplets and mitochondria, where it exerts its effects on cellular function. Its distribution is influenced by factors such as tissue perfusion and cellular uptake mechanisms.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is often found in lipid-rich compartments, such as lipid droplets and cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific organelles. In these compartments, this compound can interact with lipids and proteins, influencing their function and stability. Its presence in mitochondria is particularly important for its role in enhancing cellular respiration and energy production.
Vorbereitungsmethoden
Perflubron wird in der Regel durch Fluorierungsreaktionen synthetisiert, bei denen typischerweise die Reaktion von Octan oder anderen Kohlenwasserstoffen mit Fluor- und Bromgas beteiligt ist . Dieser Prozess erfordert eine präzise Steuerung der Reaktionstemperatur und des -drucks, um die Produktqualität und -reinheit zu gewährleisten . Industrielle Produktionsverfahren beinhalten oft die Emulgierung der Verbindung in Eigelb-Phospholipiden, ähnlich denen, die für die parenterale Ernährung verwendet werden .
Analyse Chemischer Reaktionen
Perflubron durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Substitutionsreaktionen: Das Bromatom in this compound kann unter bestimmten Bedingungen durch andere Halogene oder funktionelle Gruppen substituiert werden.
Oxidations- und Reduktionsreaktionen: Obwohl this compound im Allgemeinen chemisch inert ist, kann es unter extremen Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen: Reagenzien wie Halogene (Chlor, Fluor) und starke Oxidations- oder Reduktionsmittel werden üblicherweise in diesen Reaktionen eingesetzt. Die Bedingungen beinhalten oft hohe Temperaturen und Drücke, um die Reaktionen zu erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene halogenierte Derivate von this compound ergeben.
Vergleich Mit ähnlichen Verbindungen
Perflubron ist unter den Perfluorcarbonen aufgrund seiner spezifischen chemischen Struktur und Eigenschaften einzigartig. Zu ähnlichen Verbindungen gehören:
Perfluorodekalin: Ein weiteres Perfluorcarbon, das als Sauerstoffträger und in Studien zur Flüssigkeitsatmung eingesetzt wird.
Perfluorotributylamin: Wird in ähnlichen Anwendungen eingesetzt, jedoch mit unterschiedlichen chemischen Eigenschaften und Reaktivität.
Perfluorbutylperfluorotetrahydrofuran: Bekannt für seine hohe Löslichkeit für Gase und wird in Medikamenten-Abgabesystemen eingesetzt.
Die Einzigartigkeit von this compound liegt in seiner spezifischen Kombination aus Brom- und Fluoratomen, die ihm besondere chemische und physikalische Eigenschaften verleihen und es für medizinische und industrielle Anwendungen besonders geeignet machen.
Eigenschaften
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8BrF17/c9-7(22,23)5(18,19)3(14,15)1(10,11)2(12,13)4(16,17)6(20,21)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTWWXOGTJWMJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)Br)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BrC8F17, C8BrF17 | |
| Record name | Octane, 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046560 | |
| Record name | 1-Bromoheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Perflubron emulsion (Oxygent) maintains hemodynamic stability during major surgery, thereby potentially reducing or avoiding intraoperative transfusions of donor blood in major surgery.Perflubron emulsion has ability to enable patients to be physiologically stable and safe at lower intraoperative Hb levels. | |
| Record name | Perflubron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
423-55-2 | |
| Record name | Perfluorooctyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=423-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perflubron [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perflubron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05791 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Bromoheptadecafluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PERFLUBRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1D0Q7R4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[11-Hydroxy-11-[5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl]undecyl]-3-(2-oxopropyl)oxolan-2-one](/img/structure/B1679514.png)
